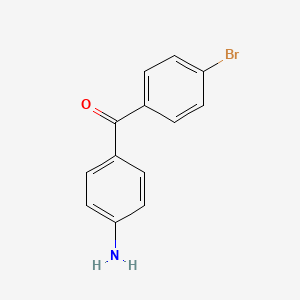

(4-Aminophenyl)(4-bromophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

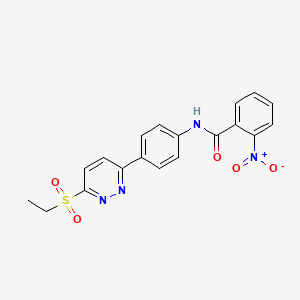

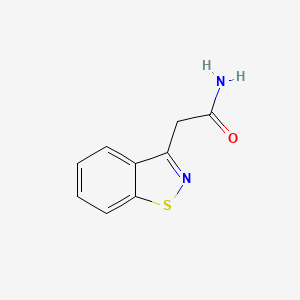

“(4-Aminophenyl)(4-bromophenyl)methanone” is a chemical compound with the molecular formula C13H10BrNO . It has a molecular weight of 276.13 g/mol .

Molecular Structure Analysis

The molecular structure of “(4-Aminophenyl)(4-bromophenyl)methanone” can be represented by the InChI string:InChI=1S/C13H11NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,14H2 . Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 432.5±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.8±3.0 kJ/mol . The flash point is 215.4±23.2 °C . The index of refraction is 1.652 . The molar refractivity is 68.0±0.3 cm3 . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area is 43 Å2 . The polarizability is 26.9±0.5 10-24 cm3 . The surface tension is 53.6±3.0 dyne/cm . The molar volume is 186.0±3.0 cm3 .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-bromobenzoyl)aniline, also known as (4-aminophenyl)-(4-bromophenyl)methanone or (4-Aminophenyl)(4-bromophenyl)methanone:

Pharmaceutical Intermediates

4-(4-Bromobenzoyl)aniline is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are crucial in the development of drugs, particularly those targeting specific biological pathways. For instance, it can be used in the synthesis of HIV-1 protease inhibitors, which are essential in the treatment of HIV/AIDS .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is particularly useful in Heck cross-coupling reactions, where it acts as an aryl halide substrate. These reactions, facilitated by palladium nanocrystals supported on covalent organic frameworks, are crucial for forming carbon-carbon bonds efficiently . This makes 4-(4-bromobenzoyl)aniline an important reagent in the synthesis of complex organic molecules.

Catalysis

The compound is also employed in catalytic processes. For example, it can be used in nickel-catalyzed cross-coupling aminations, which are essential for forming carbon-nitrogen bonds. These reactions are significant in the synthesis of pharmaceuticals and other nitrogen-containing compounds . The use of 4-(4-bromobenzoyl)aniline in these reactions highlights its versatility and importance in catalysis.

作用機序

Target of Action

Similar compounds with benzophenone, indole, and benzimidazole moieties have been studied for their antimicrobial activity .

Mode of Action

It is known that many antimicrobial agents work by inhibiting essential biochemical pathways in the target organisms, leading to their death or growth inhibition .

Biochemical Pathways

, similar compounds have been shown to interfere with bacterial cell division. More research is needed to definitively identify the biochemical pathways affected by this compound.

Result of Action

Similar compounds have been shown to have antimicrobial activity, suggesting that this compound may also exhibit such effects .

特性

IUPAC Name |

(4-aminophenyl)-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSQODOJAWJBQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminophenyl)(4-bromophenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2437163.png)

![1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2437167.png)

![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437175.png)

![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2437179.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2437180.png)

![Bicyclo[4.1.0]heptan-3-ylmethanamine hydrochloride](/img/structure/B2437181.png)

![3-(2-Methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2437183.png)